
2-Bromophenylacetonitrile
Overview
Description
2-Bromophenylacetonitrile (CAS: 19472-74-3), also known as 2-bromobenzyl cyanide, is an organobromine compound with the molecular formula C₈H₆BrN and a molecular weight of 196.04 g/mol . It is a yellow liquid with a melting point of 1.0°C and a boiling point of 140°C at 1.73 kPa, exhibiting a density of 1.51 g/cm³ . The compound is widely utilized in organic synthesis, particularly in the preparation of heterocycles such as 5-cyanobenzoxepines (yield up to 96%) and benzofuro[2,3-b]pyridines (yield up to 84%) under Li-OtBu or DBU-promoted conditions . Its reactivity is attributed to the electron-withdrawing nitrile group and the ortho-bromine substituent, which facilitate nucleophilic addition and intramolecular cyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenylacetonitrile can be synthesized through several methods. One common method involves the bromination of phenylacetonitrile. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves the careful addition of bromine to phenylacetonitrile under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 2-substituted phenylacetonitriles.
Reduction: Formation of 2-bromo-phenylethylamine.
Oxidation: Formation of 2-bromo-benzoic acid.
Scientific Research Applications
Synthesis of Pharmaceuticals
2-Bromophenylacetonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of:
- 2-(2-bromophenyl)ethylamine : A precursor for synthesizing various bioactive compounds.
- (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile : This compound shows potential as an anti-cancer agent due to its structural similarity to known pharmacophores .
Table 1: Pharmaceutical Applications
Compound Name | Application |
---|---|
2-(2-bromophenyl)ethylamine | Antidepressant synthesis |
(Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | Potential anti-cancer agent |
Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing more complex organic molecules. It facilitates the formation of carbon-nitrogen bonds, which are crucial in various synthetic pathways.
Case Study: Carbon-Nitrogen Bond Formation
A study demonstrated the successful formation of a carbon-nitrogen bond via a radical cyclization process using this compound as a starting material. This method showcases its utility in synthesizing nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals .
Material Science
Research indicates that compounds derived from this compound exhibit aggregation-induced emission (AIE) properties, making them suitable for applications in optoelectronic devices such as OLEDs (Organic Light Emitting Diodes). These materials can enhance light emission efficiency and stability in electronic applications.
Table 2: Material Science Applications
Application | Description |
---|---|
OLEDs | Used in the development of efficient light-emitting materials |
Chemosensors | Employed for detecting metal ions due to its fluorescence properties |
Biological Studies
The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties. Its derivatives have shown promising results in inhibiting the growth of certain pathogens, making it a candidate for further pharmacological studies.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi. This highlights its potential application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Bromophenylacetonitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 2-bromophenylacetonitrile with select brominated phenylacetonitriles and related derivatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
This compound | C₈H₆BrN | 196.04 | 1.0 | 140 (1.73 kPa) | 1.51 |
2-(4-Bromophenyl)-2-phenylacetonitrile | C₁₄H₁₀BrN | 272.14 | 77–78 | N/A | N/A |
4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 114–117 | N/A | 1.616 |
2-(2,6-Dibromophenyl)acetonitrile | C₈H₅Br₂N | 274.95 | N/A | N/A | N/A |
Key Observations :
- Substituent Position : The ortho-bromine in this compound lowers its melting point compared to para-substituted analogs like 4-bromophenylacetic acid, which has stronger intermolecular forces due to hydrogen bonding .
- Density : The nitrile group in this compound contributes to its higher density (1.51 g/cm³) relative to carboxylic acid derivatives like 4-bromophenylacetic acid (1.616 g/cm³) .
This compound
- Cycloaddition Reactions: Reacts with ynones under Li-OtBu to form 5-cyanobenzoxepines via [4+3] cycloaddition. The ortho-bromine facilitates intramolecular SNAr reactions, enabling high yields (up to 96%) .
- Rearrangement Reactions : In DMSO with DBU, it undergoes O-rearrangement to form benzofuro[2,3-b]pyridines .
2-(4-Bromophenyl)-2-phenylacetonitrile
- Synthesis : Prepared with a 44% yield via alkylation, lower than the 76% yield of 2-phenyl-2-(m-tolyl)acetonitrile. The para-bromine may introduce steric hindrance or electronic deactivation, reducing efficiency .
4-Bromophenylacetic Acid
- Applications : Used in esterification (e.g., ethyl 4-bromophenylacetate). The para-substitution directs electrophilic attacks in aromatic substitution reactions, contrasting with the ortho-directing effects in this compound .
Commercial and Research Use
Biological Activity
2-Bromophenylacetonitrile (CAS No. 19472-74-3) is a compound with significant biological activity, particularly in the context of its potential applications in pharmaceuticals and chemical synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its utility in various fields.
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₆BrN
- Molecular Weight : 196.04 g/mol
- Melting Point : 19°C
- Boiling Point : 252°C
- Solubility : Soluble in organic solvents; limited water solubility (approximately 0.268 mg/ml) .
The compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:
- CYP Inhibition : It is identified as an inhibitor of CYP1A2, which is significant for drug metabolism and potential drug-drug interactions. However, it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- Genotoxic Potential : Research indicates that compounds similar to this compound may possess genotoxic properties, raising concerns about their safety in pharmaceutical applications .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
-
Genotoxicity Assessment :
- A study evaluated the genotoxic impurities in pharmaceutical manufacturing processes, highlighting the need for stringent control measures for compounds like this compound due to their potential mutagenic effects . The findings suggest that even low concentrations could pose risks during drug development.
- Pharmaceutical Applications :
- Toxicological Studies :
Data Table: Biological Activity Overview
Property | Value/Details |
---|---|
CAS Number | 19472-74-3 |
Molecular Weight | 196.04 g/mol |
CYP Inhibition | CYP1A2 (Yes), CYP2C19/2C9/2D6/3A4 (No) |
Genotoxicity | Potentially genotoxic |
Melting Point | 19°C |
Boiling Point | 252°C |
Solubility | 0.268 mg/ml |
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 2-bromophenylacetonitrile in organic chemistry?
this compound is a versatile intermediate in organic synthesis. Key applications include:
- Heterocyclic compound synthesis : It serves as a precursor for 2-(2-bromophenyl)ethylamine, a building block for pharmaceuticals and agrochemicals .
- Divergent annulation reactions : Under base-controlled conditions, it reacts with ynones to yield benzoxepines or benzofuropyridines, depending on reaction conditions (e.g., weaker bases favor nucleophilic substitution pathways) .
- Palladium-catalyzed reactions : Used in intramolecular C-H acylation to synthesize bicyclic structures like 8,8-dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one .
Methodology : Optimize reaction conditions (base strength, temperature) to control product selectivity. Use spectroscopic techniques (NMR, GC-MS) for structural validation.
Q. How is this compound characterized for purity and structural integrity?
Key analytical methods include:
- Chromatography : HPLC or GC with flame ionization detection to assess purity (>95% as per commercial standards) .
- Spectroscopy :
- NMR : Confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and nitrile functionality (δ ~120 ppm in NMR) .
- Mass spectrometry : Molecular ion peak at m/z 196.04 (M) .
- Physical properties : Compare observed melting point (1°C) and boiling point (140–141°C at 13 mmHg) with literature values .
Methodology : Calibrate instruments using certified reference standards. Perform triplicate measurements for reproducibility.
Advanced Research Questions
Q. What mechanistic insights explain the divergent outcomes in annulation reactions involving this compound?
The reaction pathway bifurcates based on base strength:
- Weak bases (e.g., KCO): Promote nucleophilic substitution at the nitrile group, leading to 5-cyanobenzoxepines .
- Strong bases (e.g., NaH): Deprotonate the α-carbon of the nitrile, enabling conjugate addition to ynones and subsequent cyclization into benzofuropyridines .
Methodology : Use kinetic studies (e.g., reaction monitoring via NMR) and DFT calculations to map energy barriers for competing pathways.
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a directing group and facilitates:
- Buchwald-Hartwig amination : Selective coupling with amines to form aryl amine derivatives .
- Suzuki-Miyaura coupling : Replacement with aryl/heteroaryl groups using Pd catalysts .
Methodology : Screen Pd catalysts (e.g., Pd(OAc)/XPhos) and optimize ligand-to-metal ratios. Monitor reaction progress via TLC or LC-MS.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key hazards include acute toxicity (oral, dermal, inhalation) and respiratory irritation . Mitigation strategies:
- Engineering controls : Use fume hoods with >100 ft/min face velocity.
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Waste disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .
Methodology : Conduct a hazard operability (HAZOP) study and maintain a Safety Data Sheet (SDS) in compliance with OSHA standards.
Q. Key Research Gaps and Future Directions
Properties
IUPAC Name |
2-(2-bromophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOJESIQPNOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075315 | |
Record name | 2-Bromobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19472-74-3 | |
Record name | (2-Bromophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19472-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019472743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromophenylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338412 | |
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Record name | 2-Bromobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMOBENZYL CYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3GF4DI9A8 | |
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Retrosynthesis Analysis
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